THZ1
THZ1
THZ1 is a Cdk7 inhibitor (IC50s = 3.2-15.6 nM in vitro) that selectively targets a remote cysteine residue located outside of the classic kinase domain. THZ1 also targets Cdk12 kinase activity although at a higher concentration (IC50 = 250 nM). It displays broad anti-proliferative activity against cancer cell lines, particularly T-ALL cell lines that display characteristic misregulation of T cell lineage-specific transcription factors. THZ1 is reported to induce apoptotic cell death in triple-negative breast cancer cells that are highly dependent on Cdk7.2
THZ1 is a selective and potent covalent CDK7 inhibitor with IC50 of 3.2 nM.
THZ1 is a selective and potent covalent CDK7 inhibitor with IC50 of 3.2 nM.
Brand Name:
Vulcanchem
CAS No.:
1604810-83-4
VCID:
VC0007516
InChI:
InChI=1S/C31H28ClN7O2/c1-39(2)16-6-11-28(40)35-21-14-12-20(13-15-21)30(41)36-22-7-5-8-23(17-22)37-31-34-19-26(32)29(38-31)25-18-33-27-10-4-3-9-24(25)27/h3-15,17-19,33H,16H2,1-2H3,(H,35,40)(H,36,41)(H,34,37,38)/b11-6+
SMILES:
CN(C)CC=CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl
Molecular Formula:
C₃₁H₂₈ClN₇O₂
Molecular Weight:
566.05
THZ1
CAS No.: 1604810-83-4
Cat. No.: VC0007516
Molecular Formula: C₃₁H₂₈ClN₇O₂
Molecular Weight: 566.05
* For research use only. Not for human or veterinary use.
Specification
| Description | THZ1 is a Cdk7 inhibitor (IC50s = 3.2-15.6 nM in vitro) that selectively targets a remote cysteine residue located outside of the classic kinase domain. THZ1 also targets Cdk12 kinase activity although at a higher concentration (IC50 = 250 nM). It displays broad anti-proliferative activity against cancer cell lines, particularly T-ALL cell lines that display characteristic misregulation of T cell lineage-specific transcription factors. THZ1 is reported to induce apoptotic cell death in triple-negative breast cancer cells that are highly dependent on Cdk7.2 THZ1 is a selective and potent covalent CDK7 inhibitor with IC50 of 3.2 nM. |
|---|---|
| CAS No. | 1604810-83-4 |
| Molecular Formula | C₃₁H₂₈ClN₇O₂ |
| Molecular Weight | 566.05 |
| IUPAC Name | N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide |
| Standard InChI | InChI=1S/C31H28ClN7O2/c1-39(2)16-6-11-28(40)35-21-14-12-20(13-15-21)30(41)36-22-7-5-8-23(17-22)37-31-34-19-26(32)29(38-31)25-18-33-27-10-4-3-9-24(25)27/h3-15,17-19,33H,16H2,1-2H3,(H,35,40)(H,36,41)(H,34,37,38)/b11-6+ |
| Standard InChI Key | OBJNFLYHUXWUPF-IZZDOVSWSA-N |
| SMILES | CN(C)CC=CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl |
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